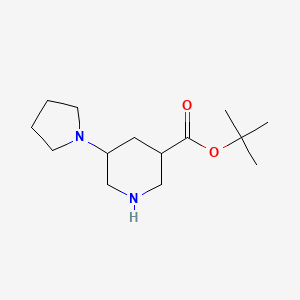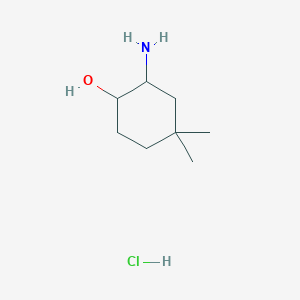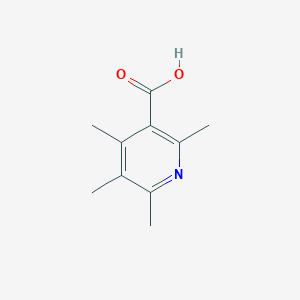
Tetramethylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylpyridine-3-carboxylic acid is an organic compound that belongs to the pyridine family It is characterized by the presence of four methyl groups attached to the pyridine ring and a carboxylic acid group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethylpyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives followed by carboxylation. For instance, starting with 2,4,6-trimethylpyridine, a Friedel-Crafts alkylation can introduce the fourth methyl group. Subsequent carboxylation using carbon dioxide under high pressure and temperature yields this compound .
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and advanced purification techniques like crystallization and distillation are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetramethylpyridine-3-carboxaldehyde, while reduction can produce tetramethylpyridine-3-methanol .
Applications De Recherche Scientifique
Tetramethylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which tetramethylpyridine-3-carboxylic acid exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to specific enzymes, altering their activity and influencing metabolic pathways. The carboxylic acid group plays a crucial role in these interactions, often forming hydrogen bonds with active site residues .
Comparaison Avec Des Composés Similaires
Pyridine-3-carboxylic acid: Lacks the methyl groups, resulting in different chemical properties and reactivity.
Tetramethylpyridine: Lacks the carboxylic acid group, affecting its solubility and biological activity
Uniqueness: Tetramethylpyridine-3-carboxylic acid is unique due to the combination of its methyl groups and carboxylic acid functionality. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2,4,5,6-tetramethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-5-6(2)9(10(12)13)8(4)11-7(5)3/h1-4H3,(H,12,13) |
Clé InChI |
JIESNLNRFFHHBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N=C1C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)

![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
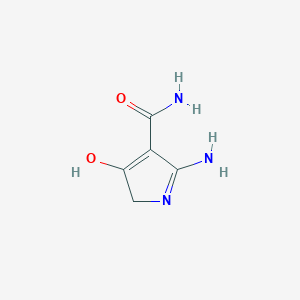
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
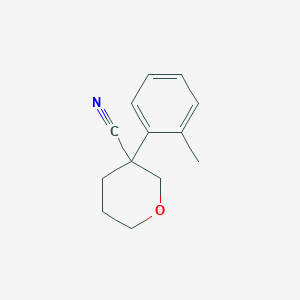
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
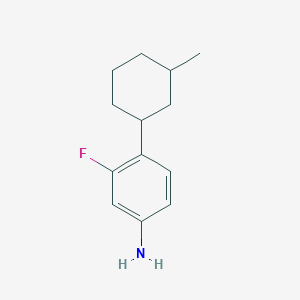
![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
